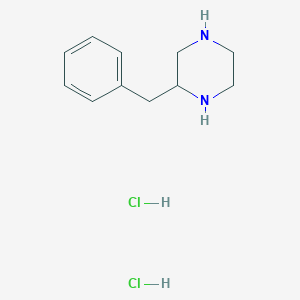
2-苄基哌嗪二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a class of compounds known for their diverse applications in chemistry, biology, and medicine. This compound is often used in scientific research and industrial applications due to its unique properties and reactivity.
科学研究应用
2-Benzylpiperazine dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it serves as a building block for the development of new compounds with potential biological and medicinal applications.
作用机制
Target of Action
2-Benzylpiperazine dihydrochloride, often referred to as Benzylpiperazine, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction.
Mode of Action
The compound interacts with its targets in a manner similar to MDMA . It exhibits amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Pharmacokinetics
It is known that benzylpiperazine is metabolized in the liver and excreted renally . The bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of 2-Benzylpiperazine dihydrochloride’s action are primarily its euphoriant and stimulant properties . It has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .
Action Environment
The action, efficacy, and stability of 2-Benzylpiperazine dihydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, its effects can be influenced by factors such as the user’s health status, genetic makeup, and concurrent use of other substances.
生化分析
Biochemical Properties
2-Benzylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin reuptake transporter, where it increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . Additionally, it has a lower potency effect on the noradrenaline reuptake transporter and the dopamine reuptake transporter . These interactions highlight the compound’s role in modulating neurotransmitter levels and influencing biochemical pathways.
Cellular Effects
2-Benzylpiperazine dihydrochloride affects various types of cells and cellular processes. It has been shown to elevate both dopamine and serotonin extracellular levels, producing stimulatory and hallucinogenic effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase mitochondrial membrane potential, decrease ATP levels, and increase reactive oxygen species (ROS) production . These effects indicate that 2-Benzylpiperazine dihydrochloride can significantly impact cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of 2-Benzylpiperazine dihydrochloride involves its action on the serotonergic and dopaminergic receptor systems. It acts on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby enhancing the activation of serotonin receptors . Additionally, it has amphetamine-like actions, which contribute to its stimulatory effects. The compound’s ability to modulate neurotransmitter levels and receptor activation underlies its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzylpiperazine dihydrochloride change over time. Studies have shown that the compound induces neurotoxic effects, such as increased levels of DNA damage markers and activation of mitochondrial proapoptotic pathways after 24 hours of incubation . These findings suggest that the compound’s stability and degradation can influence its long-term effects on cellular function. Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2-Benzylpiperazine dihydrochloride vary with different dosages in animal models. Higher doses of the compound have been associated with increased incidence of seizures and other adverse effects . Studies have also shown that the compound’s stimulatory and hallucinogenic effects are dose-dependent, with higher doses producing more pronounced effects. These findings highlight the importance of dosage considerations when studying the compound’s effects in animal models.
Metabolic Pathways
2-Benzylpiperazine dihydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolic pathways involve the action of enzymes such as monoamine oxidase (MAO) and cytochrome P450. These enzymes play a crucial role in the compound’s biotransformation and elimination from the body. Understanding the metabolic pathways of 2-Benzylpiperazine dihydrochloride is essential for assessing its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 2-Benzylpiperazine dihydrochloride within cells and tissues involve various transporters and binding proteins. The compound is known to interact with the serotonin reuptake transporter, which facilitates its uptake and distribution within the central nervous system . Additionally, the compound’s distribution may be influenced by its binding to plasma proteins and other cellular components. These interactions determine the compound’s localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 2-Benzylpiperazine dihydrochloride is crucial for understanding its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Its localization may be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of 2-Benzylpiperazine dihydrochloride provides insights into its mechanisms of action and potential effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-Benzylpiperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with piperazine in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 2-Benzylpiperazine dihydrochloride involves large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process may include purification steps to obtain the desired compound in high purity and yield.
化学反应分析
Types of Reactions: 2-Benzylpiperazine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Benzylpiperazine dihydrochloride. These products are valuable in further research and industrial applications.
相似化合物的比较
2-Benzylpiperazine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Benzylpiperazine (BZP): A closely related compound with similar chemical structure and properties.
Cyclizine: Another piperazine derivative used as an antihistamine and antiemetic drug.
These compounds share structural similarities but may differ in their biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
1187930-09-1 |
|---|---|
分子式 |
C11H17ClN2 |
分子量 |
212.72 g/mol |
IUPAC 名称 |
2-benzylpiperazine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H |
InChI 键 |
LOXIJFRFTZTDMB-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl |
规范 SMILES |
C1CNC(CN1)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


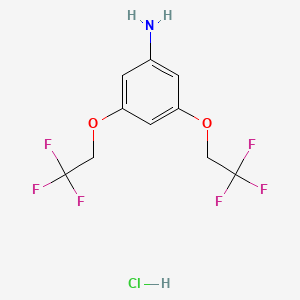
![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)
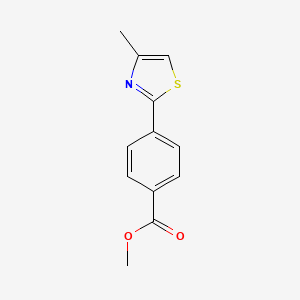
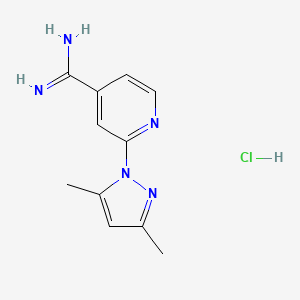
![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)
![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)
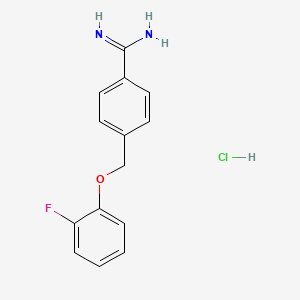
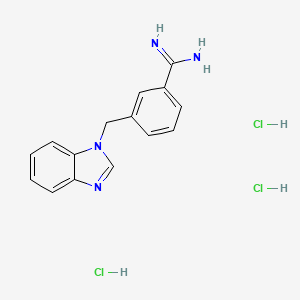
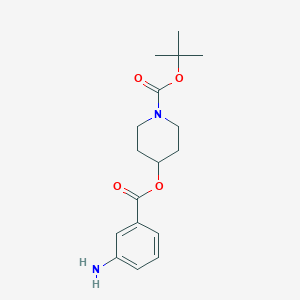
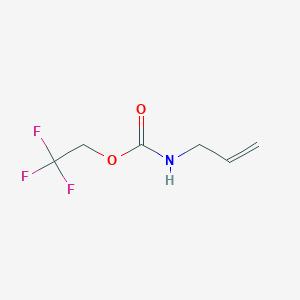
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)
![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)
